molecular formula C22H23FN4O3 B2354073 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923201-88-1

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2354073
CAS RN: 923201-88-1
M. Wt: 410.449
InChI Key: WSSBJPRDLHNCGZ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties : Studies have focused on synthesizing derivatives of compounds similar to the one , exploring their chemical properties and reactions. For instance, Śladowska et al. (1990) investigated the condensation of related compounds, which led to the synthesis of N-1 substituted derivatives, indicating the versatility of these compounds in chemical synthesis (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

  • Cancer Research : Some derivatives of pyrrolo[3,2-d]pyrimidine, akin to the compound , have shown potential in cancer research. For example, Liu et al. (2016) synthesized a compound with effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

  • Gene Expression Inhibition : Pyrrolo[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit AP-1 and NF-κB mediated gene expression, which is significant in the context of immunology and oncology. Palanki et al. (2002) identified specific derivatives as potent inhibitors in this domain (Palanki et al., 2002).

  • Drug Synthesis and Evaluation : Research has been conducted on the synthesis of various related compounds for potential pharmaceutical applications. Marcotte, Rombouts, & Lubell (2003) synthesized derivatives to add molecular diversity, which is crucial in drug development (Marcotte, Rombouts, & Lubell, 2003).

  • Molecular Docking Studies : The compound and its derivatives have been the subject of molecular docking studies to understand their potential interactions with biological targets. Alam et al. (2016) conducted such studies, finding compounds with significant cytotoxicity and inhibitory activity (Alam et al., 2016).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-26-13-17(20(28)24-12-11-14-5-3-2-4-6-14)18-19(26)21(29)27(22(30)25-18)16-9-7-15(23)8-10-16/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,24,28)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSBJPRDLHNCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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